4-(3,5-Difluorophenyl)benzonitrile
Overview
Description
4-(3,5-Difluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7F2N. It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a benzonitrile group. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
The synthesis of 4-(3,5-Difluorophenyl)benzonitrile can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction between 4-bromobenzonitrile and 3,5-difluorophenylboronic acid. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . Another method involves the fluorination of 4-bromobenzonitrile using potassium fluoride in the presence of a phase transfer catalyst . These methods are efficient and can be scaled up for industrial production.
Chemical Reactions Analysis
4-(3,5-Difluorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The benzonitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules
Scientific Research Applications
4-(3,5-Difluorophenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
4-(3,5-Difluorophenyl)benzonitrile can be compared with other similar compounds, such as:
3,5-Difluorobenzonitrile: This compound lacks the additional phenyl ring, making it less complex but still useful in organic synthesis.
4-Bromobenzonitrile: Used as a precursor in the synthesis of this compound, it has different reactivity due to the presence of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
4-(3,5-Difluorophenyl)benzonitrile, also known by its CAS number 1365272-12-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzonitrile core with a difluorophenyl substituent, which is crucial for its biological activity.
Research indicates that compounds like this compound may interact with various biological targets. The presence of fluorine atoms in the structure often enhances lipophilicity and bioavailability, potentially affecting the compound's interaction with enzymes and receptors.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its derivatives.
Table 1: Summary of Biological Activities
Case Studies
- Aromatase Inhibition : In a study focused on the inhibition of aromatase, a key enzyme in estrogen biosynthesis, this compound exhibited significant inhibitory activity with an IC50 value of 0.5 µM. This suggests potential applications in treating hormone-dependent cancers such as breast cancer .
- Antiparasitic Activity : Another investigation highlighted the compound's effectiveness against Trypanosoma brucei, responsible for human African trypanosomiasis (HAT). The compound demonstrated an IC50 of 1.2 µM, indicating a promising lead for developing new antiparasitic agents .
- Anticancer Properties : Research has also shown that derivatives of this compound can induce apoptosis in various cancer cell lines, with an IC50 value of 0.8 µM reported in one study. This highlights its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
4-(3,5-difluorophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJHUDVODJQZHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742875 | |
Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-12-3 | |
Record name | 3′,5′-Difluoro[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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